
4-氯-3,5-二甲基吡啶
描述
4-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as 4-chloro-3,5-dimethyl-pyridine and 4-chloro-3,5-lutidine .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethylpyridine consists of a pyridine ring with chlorine and methyl groups attached. The InChI code isInChI=1S/C7H8ClN/c1-5-3-9-4-6 (2)7 (5)8/h3-4H,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3,5-dimethylpyridine are not detailed in the search results, pyridine derivatives are known to be important in various chemical reactions .Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylpyridine has a molecular weight of 141.60 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 84.9 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .科学研究应用
合成过程
4-氯-3,5-二甲基吡啶参与了各种化学合成过程。例如,通过氧化、硝化和氯化过程,可用于合成4-氯-2,3-二甲基吡啶-N-氧化物,实现高产率和纯度(Feng Xiao-liang, 2006)。另一项研究关注合成2-氯甲基-4-甲氧基-3,5-二甲基吡啶,强调使用POCl3/CH2Cl2/Et3N系统作为选择性氯化试剂(Xia Liang, 2007)。
除草应用
包括与4-氯-3,5-二甲基吡啶相关的某些氯吡啶衍生物,展示了作为除草剂的不同生物学性质。一项研究表明,氯取代的位置显著影响除草活性,不同的类似物展示了萌发后和萌发前的选择性(T. A. Andrea等,1990)。
分子相互作用和键合研究
研究探讨了与4-氯-3,5-二甲基吡啶相关的化合物的分子相互作用和氢键形成。例如,2-氯-4-硝基苯甲酸与胺类化合物(包括3,5-二甲基吡啶)的络合形成,提供了有关质子亲和力和氢键形成的见解(M. Awad & M. M. Habeeb, 1996)。另一项研究考察了两种氰吡啶衍生物的结构和振动性质,包括一种4,6-二甲基吡啶变体,用于潜在的抗微生物和抗癌应用(M. J. Márquez等,2015)。
光谱学和电荷转移研究
对3,5-二甲基吡啶的SERS(表面增强拉曼光谱)研究揭示了在不同电极电位下的电荷转移机制,有助于理解光谱学中的分子相互作用(J. F. Arenas et al., 1998)。
催化
研究了4-氯-3,5-二甲基吡啶衍生物的催化性质。例如,相关化合物4-(N,N-二甲基氨基)吡啶盐酸盐已被研究作为惰性醇的酰化可回收催化剂,揭示了反应机制和底物范围的一些信息(Zhihui Liu et al., 2014)。
安全和危害
While specific safety and hazard information for 4-Chloro-3,5-dimethylpyridine is not available, general safety measures for handling pyridine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
Pyridine derivatives are important in various fields, including medicinal chemistry. They are found in numerous bioactive molecules and are used as synthons for pharmaceutical products . Therefore, the development of new synthetic routes and the discovery of new properties of 4-Chloro-3,5-dimethylpyridine could be potential future directions.
属性
IUPAC Name |
4-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPYCAYJQTSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932107 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylpyridine | |
CAS RN |
143798-73-6 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

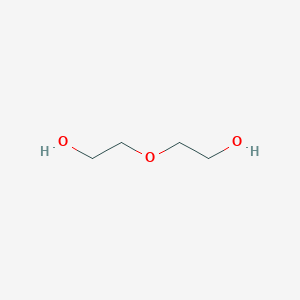
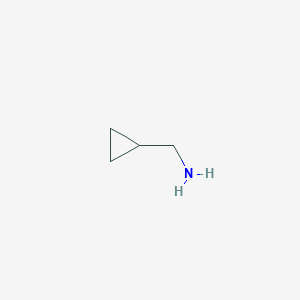
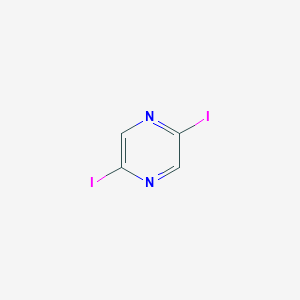
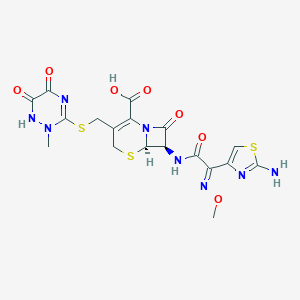
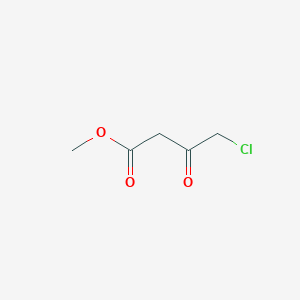
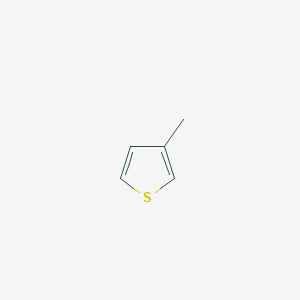
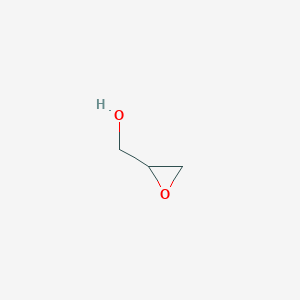
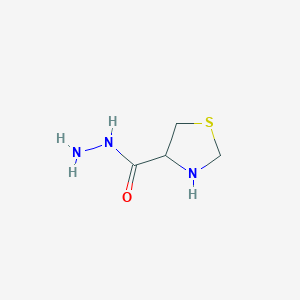
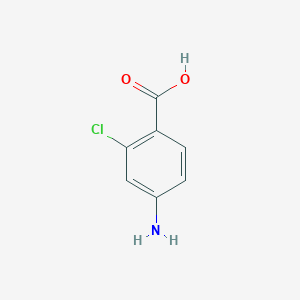
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

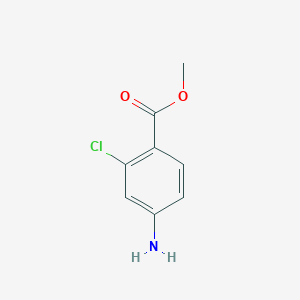
![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)
